1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

This unsubstituted N-sulfonylpiperidine fragment represents the minimal pharmacophoric core of the clinically validated bradykinin B₁ receptor antagonist SSR240612. Its achiral nature, low molecular weight (305.4 g/mol), and zero HBD count make it ideal for fragment-based drug discovery (FBDD) cascades. Enables biophysical screening (SPR, NMR, X-ray) to quantify intrinsic binding of the (6-methoxy-2-naphthyl)sulfonyl motif. The unsubstituted piperidine ring serves as a versatile handle for late-stage diversification. Use as a matched molecular pair baseline for SAR studies against functionalized analogs, attributing functional group effects on VEGFR-2 potency and ADMET profiles.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
Cat. No. B369079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C16H19NO3S/c1-20-15-7-5-14-12-16(8-6-13(14)11-15)21(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3
InChIKeyGFSHIKPVWFAPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine (CAS 325811-88-9): Chemical Class, Identity, and Procurement Baseline


1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine (CAS 325811-88-9) is a sulfonamide derivative composed of a 6-methoxynaphthalene core linked via a sulfonyl bridge to an unsubstituted piperidine ring, with a molecular formula of C₁₆H₁₉NO₃S and a molecular weight of 305.4 g/mol [1]. The compound belongs to the broader class of N-sulfonylpiperidines, a scaffold that has demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and has been explored for multi-target anticancer applications [2]. The 6-methoxynaphthalen-2-yl sulfonyl motif is a recognized pharmacophoric element present in the clinically characterized bradykinin B₁ receptor antagonist SSR240612, underscoring the privileged nature of this substructure [3]. This compound is commercially available as a research-grade chemical with a typical purity of 90–95% from suppliers such as Life Chemicals [1].

Why 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine Cannot Be Interchanged with Structurally Similar N-Sulfonylpiperidines


Although the N-sulfonylpiperidine chemotype is shared across numerous analogs, substitution at the piperidine ring profoundly alters steric bulk, hydrogen-bonding capacity, and conformational flexibility, all of which dictate target engagement. In the VEGFR-2 inhibitor series, for instance, the presence or absence of substituents on the piperidine nitrogen and carbon positions directly modulates IC₅₀ values by orders of magnitude [1]. Similarly, in the bradykinin B₁ receptor pharmacophore, the (6-methoxy-2-naphthyl)sulfonyl group contributes essential hydrophobic contacts, but the attached amine moiety determines receptor subtype selectivity and oral bioavailability [2]. The unsubstituted piperidine variant (target compound) therefore represents a minimal, unadorned scaffold that lacks the functional groups present in 4-carboxamide, 4-benzyl, or 2,6-dimethyl congeners—differences that preclude simple substitution without altering potency, selectivity, or physicochemical ADMET profiles [3].

Quantitative Differentiation Evidence for 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine Against Closest Structural Analogs


Molecular Weight Reduction vs. 4-Carboxamide Analog Improves Ligand Efficiency Metrics

The target compound (MW = 305.4 g/mol) is 43.0 g/mol lighter than its 4-carboxamide analog, 1-[(6-methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide (MNPA; MW = 348.4 g/mol) [1]. This mass reduction translates into a lower heavy-atom count (21 vs. 24 non-hydrogen atoms), which is a favorable attribute in fragment-based and ligand-efficiency-driven campaigns where every atom must contribute to binding affinity [2]. In the context of VEGFR-2 inhibitor optimization, even modest increases in molecular weight have been associated with reduced ligand efficiency indices, making the unsubstituted scaffold a more attractive starting point for lead generation [3].

Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Reduced Steric Hindrance vs. 3,5-Dimethylpiperidine Analog Allows Unencumbered Target Access

The target compound bears an unsubstituted piperidine ring, whereas 1-(6-methoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpiperidine (MW = 333.4 g/mol) possesses two methyl substituents at positions 3 and 5 . These equatorial methyl groups introduce significant steric bulk (estimated increase in A-value of ~1.7 kcal/mol per methyl group) that can impede the piperidine ring from adopting conformations required for optimal engagement within narrow enzyme active sites [1]. In the N-sulfonylpiperidine VEGFR-2 inhibitor series, subtle steric modifications at the piperidine ring led to IC₅₀ differences exceeding 10-fold, with bulkier substituents generally reducing potency unless specifically accommodated by the binding pocket [2].

Steric hindrance Enzyme inhibition Structure-activity relationship

Higher cLogP and Predicted Membrane Permeability vs. 4-Carboxamide Analog

The removal of the polar carboxamide group in the target compound versus the 4-carboxamide analog (MNPA) is predicted to increase lipophilicity by approximately 1.0–1.5 log units. Using ACD/Labs or analogous in silico tools, the target compound has an estimated cLogP of ~3.2, whereas MNPA is predicted at cLogP ~1.9 . This difference is significant for passive membrane permeability: compounds with cLogP in the 2–4 range typically exhibit optimal balance between aqueous solubility and lipid bilayer crossing, whereas cLogP values below 2 often correlate with poor passive diffusion [1]. In the context of CNS-targeted or intracellular-target engagement, the higher lipophilicity of the unsubstituted piperidine may confer an advantage.

Lipophilicity Membrane permeability ADMET prediction

Synthetic Tractability and Fewer Synthetic Steps vs. 4-Benzyl Analog

The target compound can be synthesized in a single straightforward step from commercially available 6-methoxynaphthalene-2-sulfonyl chloride and piperidine under standard Schotten-Baumann conditions [1]. In contrast, 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine requires either pre-functionalized 4-benzylpiperidine (a more costly starting material with limited commercial availability) or a multi-step sequence involving N-protection, alkylation, and deprotection . The reduced synthetic burden—1 step vs. 2–3 steps—translates directly into lower procurement cost: the target compound is listed at $57–69 for 2–10 μmol quantities, whereas custom synthesis of 4-substituted analogs typically commands a 3- to 5-fold premium [2].

Synthetic accessibility Chemical procurement Building block utility

Pharmacophoric Overlap with SSR240612 Bradykinin B₁ Antagonist Fragment

The (6-methoxy-2-naphthyl)sulfonyl moiety is a critical pharmacophoric element within SSR240612, a potent and selective bradykinin B₁ receptor antagonist (Kᵢ = 0.48–0.73 nM for human B₁ receptor) [1]. In SSR240612, this sulfonamide group is attached to a complex chiral β-alanyl-propanamide scaffold; the target compound represents the minimal core fragment containing this recognition element linked to a simple piperidine ring. The 500- to 1000-fold selectivity of SSR240612 for B₁ over B₂ receptors has been attributed in part to the specific geometry and electronic character of the naphthylsulfonyl group, making the unsubstituted piperidine variant a useful minimalist probe for studying the contribution of the sulfonamide pharmacophore independent of the elaborate peptidomimetic framework [2].

Bradykinin B1 receptor Pharmacophore mapping Fragment-based design

Lower Hydrogen-Bond Donor Count vs. 4-Carboxamide Analog Reduces Off-Target Liability Risk

The target compound possesses zero hydrogen-bond donor (HBD) groups, whereas the 4-carboxamide analog (MNPA) introduces two HBDs via the primary amide (−CONH₂) [1]. An elevated HBD count has been statistically correlated with increased off-target promiscuity and higher attrition rates in drug development; the widely applied Rule of Five identifies HBD count >5 as a liability threshold, but even incremental increases of 1–2 HBDs can significantly expand the panel of secondary pharmacology targets engaged [2]. Class-level analysis across N-sulfonylpiperidine derivatives in the VEGFR-2 series indicates that HBD-containing analogs frequently exhibit additional kinase off-target activity compared to their HBD-free counterparts [3].

Hydrogen-bond donors Off-target promiscuity Drug-likeness

Optimal Research and Procurement Application Scenarios for 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine


Fragment-Based Screening Libraries Targeting the Bradykinin B₁ Receptor Pharmacophore

The compound serves as a minimal pharmacophoric fragment of the clinically validated SSR240612 chemotype. Its achiral nature, low molecular weight (305.4 g/mol), and zero HBD count make it an ideal entry for fragment-based screening cascades aimed at identifying novel B₁ receptor antagonists with improved pharmacokinetic profiles. Procurement of this fragment enables biophysical screening (SPR, NMR, X-ray crystallography) to determine the intrinsic binding contribution of the (6-methoxy-2-naphthyl)sulfonyl motif before elaboration [1].

Scaffold for Parallel SAR Exploration in VEGFR-2 and Multi-Target Kinase Programs

The unsubstituted piperidine ring provides a versatile handle for rapid diversification via N-alkylation, N-arylation, or sulfonamide modification. This compound can serve as a common late-stage intermediate in parallel synthesis libraries exploring substituent effects on VEGFR-2 inhibitory potency, where even minor structural modifications have been shown to shift IC₅₀ values from micromolar to nanomolar ranges [2].

Negative Control or Baseline Compound for 4-Substituted Piperidine Sulfonamide Analogs

Because the target compound lacks the functionality present in active analogs such as the 4-carboxamide (MNPA) or 4-benzyl derivatives, it can be deployed as a matched molecular pair baseline in target engagement assays. Any differential activity observed between the unsubstituted compound and its functionalized analogs can be directly attributed to the introduced functional group, enabling clean SAR interpretation [3].

Physicochemical Reference Standard for ADMET Assay Calibration

With its moderate predicted cLogP (~3.2), zero HBD count, and molecular weight of 305.4 g/mol, the compound occupies a favorable position in oral drug-like chemical space. It can serve as a reference compound for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) and metabolic stability assays when profiling new N-sulfonylpiperidine analogs, providing a consistent baseline for comparative ADMET assessment [4].

Quote Request

Request a Quote for 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.